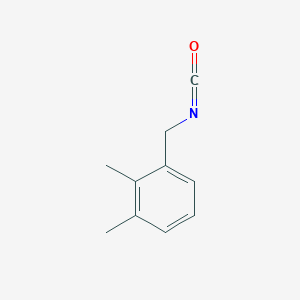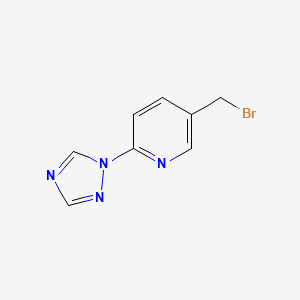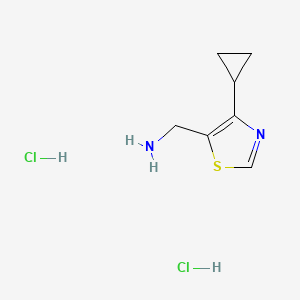
1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group and the methanamine moiety. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the thiazole ring.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions using reagents like diazomethane.
Formation of Methanamine Moiety: The methanamine group is typically introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques .
Analyse Des Réactions Chimiques
1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted thiazoles and their derivatives .
Applications De Recherche Scientifique
1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with DNA or RNA, disrupting cellular processes and leading to anticancer effects .
Comparaison Avec Des Composés Similaires
1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride: This compound has a similar thiazole ring structure but with a propyl group instead of a cyclopropyl group.
1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride: This compound features a methyl group in addition to the propyl group on the thiazole ring.
1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: This compound has a methyl group on the thiazole ring instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
2792186-65-1 |
|---|---|
Formule moléculaire |
C7H12Cl2N2S |
Poids moléculaire |
227.15 g/mol |
Nom IUPAC |
(4-cyclopropyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-3-6-7(5-1-2-5)9-4-10-6;;/h4-5H,1-3,8H2;2*1H |
Clé InChI |
DUYUNILZBHLVIS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(SC=N2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)

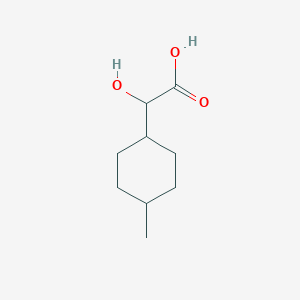
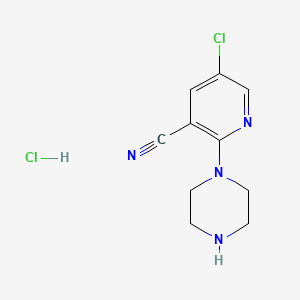
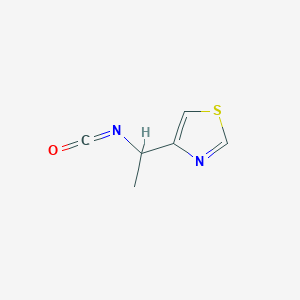
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
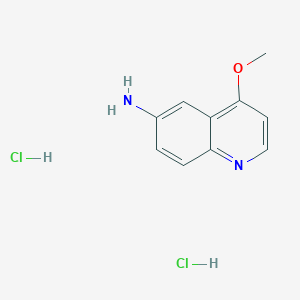
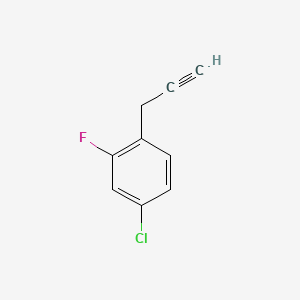

![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)

